molecular formula C21H15F3N2O3S B2488408 N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 1797761-86-4

N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2488408
CAS No.: 1797761-86-4
M. Wt: 432.42
InChI Key: ADZDIAHWPRDOPR-UHFFFAOYSA-N
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Description

N1-((5-Benzoylthiophen-2-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a benzoyl-substituted thiophene moiety at the N1-position and a 3-(trifluoromethyl)phenyl group at the N2-position.

Properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2O3S/c22-21(23,24)14-7-4-8-15(11-14)26-20(29)19(28)25-12-16-9-10-17(30-16)18(27)13-5-2-1-3-6-13/h1-11H,12H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZDIAHWPRDOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (5-Benzoylthiophen-2-yl)methylamine

The first intermediate is synthesized via Friedel-Crafts acylation of 2-methylthiophene with benzoyl chloride. Aluminum chloride (AlCl₃) catalyzes the reaction in dichloromethane at 0–5°C, yielding 5-benzoyl-2-methylthiophene. Subsequent bromination using N-bromosuccinimide (NBS) under UV light generates 5-benzoyl-2-(bromomethyl)thiophene, which undergoes nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF). The resulting azide is reduced to the primary amine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

Key Reaction Parameters

Step Reagents/Conditions Yield (%)
Friedel-Crafts AlCl₃, CH₂Cl₂, 0–5°C, 12 h 78
Bromination NBS, CCl₄, UV, 6 h 85
Azidation NaN₃, DMF, 60°C, 8 h 92
Reduction LiAlH₄, THF, 0°C→RT, 2 h 88

Synthesis of 3-(Trifluoromethyl)aniline Derivatives

The trifluoromethyl-substituted aniline is commercially available but may require purification via recrystallization from hexane/ethyl acetate (3:1). For isotopic labeling, reductive amination of 3-(trifluoromethyl)benzaldehyde with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol achieves >95% purity.

Oxalamide Bond Formation Strategies

Stepwise Coupling Using Ethyl Oxalyl Chloride

The oxalamide linkage is constructed via sequential coupling:

  • First Amine Activation : (5-Benzoylthiophen-2-yl)methylamine reacts with ethyl oxalyl chloride in THF at −10°C with triethylamine (Et₃N) as a base. The intermediate ethyl oxalate ester is isolated in 89% yield.
  • Ester Hydrolysis : The ethyl ester is hydrolyzed using 2 M NaOH in ethanol/water (1:1) at 50°C for 3 h, yielding the oxalic acid derivative.
  • Second Amine Coupling : The acid reacts with 3-(trifluoromethyl)aniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. After 12 h at 25°C, the product is purified via column chromatography (SiO₂, hexane/ethyl acetate).

Coupling Optimization Data

Coupling Agent Solvent Temp (°C) Time (h) Yield (%)
EDC/HOBt DMF 25 12 76
DCC/DMAP CH₂Cl₂ 0→25 24 68
HATU DMF 25 6 81

One-Pot Oxalylation Method

A streamlined protocol involves reacting both amines with oxalyl chloride in a single pot:

  • Oxalyl chloride (1.1 eq) is added to a mixture of (5-benzoylthiophen-2-yl)methylamine (1 eq) and 3-(trifluoromethyl)aniline (1 eq) in THF at −78°C.
  • The reaction warms to 25°C over 6 h, with Et₃N (2.2 eq) to neutralize HCl.
  • Precipitation in ice-water followed by filtration affords the crude product, which is recrystallized from acetonitrile (82% yield).

Industrial-Scale Production Techniques

Continuous Flow Reactor Synthesis

To enhance scalability, the coupling step is performed in a continuous flow system:

  • Reactor Setup : Two syringe pumps deliver the oxalic acid derivative (0.1 M in DMF) and 3-(trifluoromethyl)aniline (0.12 M with EDC/HOBt) at 0.5 mL/min.
  • Residence Time : 30 min at 80°C.
  • Output : 92% conversion efficiency, with in-line liquid-liquid extraction removing excess reagents.

Crystallization and Purity Control

The final compound is crystallized using anti-solvent addition:

  • Dissolve the crude product in hot ethanol (60°C).
  • Gradually add n-heptane until cloud point.
  • Cool to −20°C for 12 h, yielding needle-like crystals (99.5% purity by HPLC).

Crystallization Data

Solvent System Crop Purity (%) Recovery (%)
Ethanol/n-heptane 99.5 88
Acetonitrile/water 98.7 79

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (300 MHz, DMSO-d6): δ 8.72 (s, 1H, NH), 7.85–7.45 (m, 8H, Ar-H), 4.62 (s, 2H, CH₂), 3.91 (s, 2H, CH₂).
  • FT-IR (KBr): 3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (C-F).
  • HRMS : m/z calcd. for C₂₁H₁₅F₃N₂O₃S [M+H]⁺: 455.0784; found: 455.0789.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30, 1 mL/min) shows a single peak at t = 6.72 min.

Chemical Reactions Analysis

Types of Reactions

N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the benzoyl group can produce benzyl derivatives.

Scientific Research Applications

N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved can include modulation of signal transduction, inhibition of enzyme activity, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with diverse applications, including antiviral agents, flavor enhancers, and enzyme inhibitors. Below is a comparative analysis of N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Selected Oxalamides

Compound Name Substituents (N1/N2) Key Applications Notable Data References
Target Compound :
This compound
N1: Benzoylthiophene
N2: 3-(Trifluoromethyl)phenyl
Potential antiviral or enzyme inhibition (inferred from structural analogs)
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) N1: 2,4-Dimethoxybenzyl
N2: Pyridinylethyl
Umami flavoring agent (FEMA 4233) NOEL: 100 mg/kg bw/day; margin of safety: >33 million
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) N1: 4-Methoxyphenethyl
N2: 2-Methoxyphenyl
Antimicrobial research Yield: 35%; confirmed via NMR and MS
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c) N1: 4-Chloro-3-(CF₃)phenyl
N2: Fluoro-pyridinyloxy phenyl
Kinase inhibition (inferred from structure) Mp: 260–262°C; IR peaks: 1668 cm⁻¹ (amide)
N1-(4-Hydroxybenzoylphenyl)-N2-(4-methoxyphenethyl)-oxalamide (16) N1: Hydroxybenzoylphenyl
N2: 4-Methoxyphenethyl
Enzyme inhibition (e.g., cytochrome P450) Contains 23% dimer; yield: Not specified
BNM-III-170 N1: 4-Chloro-3-fluorophenyl
N2: Guanidinomethyl-indenyl
HIV entry inhibition Synthesized as bis-trifluoroacetate salt; validated via spectroscopy

Key Findings :

Structural Diversity and Applications: The target compound’s benzoylthiophene group distinguishes it from flavoring agents like S336 (which feature dimethoxybenzyl and pyridinylethyl groups) and antimicrobial oxalamides (e.g., compound 17 with methoxyphenyl substituents) . Benzoylthiophene may enhance binding to hydrophobic targets, as seen in antiviral compounds like BNM-III-170 .

Synthetic Yields and Purity: Yields for analogous compounds vary widely (e.g., 35% for compound 17 vs. 56% for a diastereomeric HIV inhibitor in ). The target compound’s synthesis would require optimization to minimize dimerization, a challenge noted in compound 16 .

Toxicological Profiles: Flavoring oxalamides like S336 exhibit high safety margins (NOEL: 100 mg/kg bw/day) due to rapid metabolic clearance . The target compound’s trifluoromethyl group may confer greater metabolic stability, necessitating specific toxicity studies.

Biological Activity

N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a compound of interest due to its potential therapeutic applications. Understanding its biological activity is crucial for developing effective treatments, particularly in the context of inflammatory diseases and other pathologies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzoylthiophene moiety
  • Trifluoromethyl group
  • Oxalamide linkage

This unique structure may contribute to its biological activities, including anti-inflammatory properties.

Research indicates that compounds with similar structures often interact with various biological pathways, particularly those involved in inflammation and cellular stress responses. The oxalamide backbone may facilitate interactions with specific receptors or enzymes, influencing cellular signaling pathways.

1. Anti-inflammatory Effects

Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and modulate immune responses. The specific compound may exhibit similar properties, potentially through:

  • Inhibition of NF-kB signaling pathway
  • Reduction of TNF-alpha and IL-6 production

2. Cytotoxicity and Cell Viability

The compound's effects on cell viability have been assessed in various cell lines. For example, a related study demonstrated that compounds with structural similarities could protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. The protective effect was quantified using EC50 values, indicating the concentration required for half-maximal effect.

CompoundEC50 (μM)Maximal Activity (%)
This compoundTBDTBD
WO5m (related compound)0.1 ± 0.01100

3. Case Studies

A notable case study explored the use of oxalamide derivatives in treating inflammatory diseases. The results indicated that such compounds could significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications for this compound as well.

Pharmacological Studies

Pharmacological evaluations have revealed that compounds with similar functionalities can modulate various biological systems:

  • In vitro studies demonstrated significant inhibition of inflammatory mediators.
  • In vivo studies suggested potential efficacy in reducing symptoms associated with chronic inflammatory conditions.

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